molecular formula C18H20ClN3O3S2 B2730102 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 953991-82-7

2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2730102
CAS No.: 953991-82-7
M. Wt: 425.95
InChI Key: ZNKVBRYANBWAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(oxolan-2-yl)methyl]acetamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a chlorophenyl group, a thiazole ring, and a tetrahydrofuran moiety. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiazole Ring: This might involve the reaction of a suitable α-haloketone with thiourea.

    Attachment of the Tetrahydrofuran Moiety: This could be achieved through nucleophilic substitution reactions.

    Introduction of the Chlorophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Final Assembly: The final step would involve the formation of the acetamide linkage, possibly through an amidation reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, catalysis, and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and other functional groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced, potentially affecting the thiazole ring or the carbonyl groups.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(oxolan-2-yl)methyl]acetamide could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent, given its structural complexity and the presence of multiple functional groups that could interact with biological targets.

Medicine

In medicine, compounds like this are often explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, such compounds could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(oxolan-2-yl)methyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, disrupting cellular processes, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(oxolan-2-yl)methyl]acetamide: can be compared with other thiazole-containing compounds, such as thiazolidinediones or benzothiazoles.

    Unique Features: The presence of the tetrahydrofuran moiety and the specific arrangement of functional groups make this compound unique compared to other similar molecules.

This outline provides a comprehensive overview of the compound based on typical information about similar compounds

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S2/c19-12-3-5-13(6-4-12)21-17(24)11-27-18-22-14(10-26-18)8-16(23)20-9-15-2-1-7-25-15/h3-6,10,15H,1-2,7-9,11H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKVBRYANBWAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.